molecular formula C13H12ClNO2 B1412326 1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1128107-19-6

1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1412326
CAS RN: 1128107-19-6
M. Wt: 249.69 g/mol
InChI Key: LNNMAAYZKCEYDE-AATRIKPKSA-N
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Description

1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as 5-Cl-Bf-DMA, is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a derivative of benzofuran, and is composed of an aromatic ring structure with a chlorine substituent and a dimethylaminoprop-2-en-1-one side chain. 5-Cl-Bf-DMA has been studied for its potential therapeutic, pharmacological, and biochemical properties and has demonstrated promise in a variety of areas.

Scientific Research Applications

Optical Device Applications

A study by Rahulan et al. (2014) synthesized a compound similar in structure to 1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one and explored its nonlinear optical properties using a z-scan technique with nanosecond laser pulses. The compound exhibited a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with an increase in excitation intensity, indicating potential use in optical devices like optical limiters Rahulan et al., 2014.

Synthesis of Novel Compounds

Ali et al. (2020) reported on the synthesis of a novel compound with a structure similar to the one , from which they derived various enamines or enaminones and novel benzofuran derivatives bearing different substituents. These compounds were synthesized through reactions with primary amines and di-nitrogen nucleophiles, showcasing the versatility of such compounds in generating a range of chemically novel entities Ali et al., 2020.

Antimicrobial Applications

Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exhibiting significant antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This suggests the potential antimicrobial application of compounds related to this compound Idrees et al., 2020.

Cytotoxic Applications

A study by Ma et al. (2017) isolated neolignans from the seeds of Daphniphyllum macropodum Miq, including compounds structurally related to this compound. These compounds were evaluated for their antiproliferative activity on human NSCLC A549 and H460 cell lines, with some showing significant inhibition of cancer cell growth, suggesting a potential application in cancer treatment Ma et al., 2017.

properties

IUPAC Name

(E)-1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(2)6-5-11(16)13-8-9-7-10(14)3-4-12(9)17-13/h3-8H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNMAAYZKCEYDE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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